Cyclohexylserine
Description
Cyclohexylserine is a cyclic serine antimetabolite synthesized by Pazmino and colleagues at the University of Tennessee-Oak Ridge School of Biomedical Sciences. This specificity distinguishes it from broader-spectrum antimetabolites that target multiple macromolecular synthesis pathways.
Properties
CAS No. |
5524-43-6 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
1-(hydroxyamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c9-6(10)7(8-11)4-2-1-3-5-7/h8,11H,1-5H2,(H,9,10) |
InChI Key |
SNEGRERRLGQPGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)NO |
Origin of Product |
United States |
Comparison with Similar Compounds
Cyclohexylserine vs. Methylxanthine Derivatives Containing Cyclohexyl Fragments
A study by Georgieva et al. synthesized six methylxanthine derivatives, including two 8-substituted-1,3,7-trimethylxanthines and four 1-propyl-3,7-dimethylxanthines with cyclohexyl fragments . While these compounds share the cyclohexyl moiety with this compound, their core structures and pharmacological targets differ significantly:
- Structural Differences: this compound is derived from serine, whereas the methylxanthine derivatives are based on xanthine cores (e.g., caffeine-like structures).
- Pharmacological Activity: this compound specifically inhibits nucleic acid synthesis, while the methylxanthine derivatives are hypothesized to exhibit profiles similar to classical methylxanthines (e.g., adenosine receptor antagonism or phosphodiesterase inhibition). However, their exact mechanisms remain uncharacterized .
This compound vs. Dicyclohexylamine
Dicyclohexylamine, a cyclohexylamine derivative, is primarily used as a corrosion inhibitor in industrial settings . Key distinctions include:
- Structural Similarities : Both contain cyclohexyl groups, but dicyclohexylamine lacks the serine backbone critical to this compound’s antimetabolite function.
Data Table: Comparative Overview
Research Findings and Implications
- This compound’s Specificity : Its selective inhibition of nucleic acid synthesis contrasts with the broader activity of many antimetabolites. This specificity may reduce off-target toxicity in leukemia treatments .
- Role of Cyclohexyl Groups : While cyclohexyl fragments enhance lipophilicity in both this compound and methylxanthine derivatives, their pharmacological outcomes diverge due to differences in core structures.
- Industrial vs. Therapeutic Applications: Dicyclohexylamine highlights the importance of structural context; despite shared cyclohexyl components, its lack of a bioactive backbone limits it to non-pharmacological roles .
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